molecular formula C6H7BrClN3 B1408737 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine CAS No. 1698113-78-8

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1408737
CAS No.: 1698113-78-8
M. Wt: 236.5 g/mol
InChI Key: MZRDVGZYOMXKDQ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine is a halogenated pyrimidine derivative with a dimethylamine substituent at position 4, bromo at position 5, and chloro at position 6. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmacological and material science applications. The bromo and chloro substituents are electron-withdrawing groups, which influence the electronic properties of the pyrimidine ring, while the dimethylamine group at position 4 acts as an electron donor. This combination of substituents may enhance reactivity in nucleophilic substitution reactions or modulate interactions in biological systems .

The compound’s molecular formula is inferred as C₆H₇BrClN₃, with a calculated molecular weight of 249.51 g/mol (based on atomic masses: Br = 79.9, Cl = 35.45, C = 12, H = 1, N = 14).

Properties

IUPAC Name

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDVGZYOMXKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

  • Condensation Reaction : The first step involves the condensation of N,N-dimethyldichloromethylene immonium chloride with 5-bromo-6-aminoquinoxaline. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

  • Treatment with Ethylenediamine : The intermediate from the condensation reaction is then treated with ethylenediamine. This step is crucial for forming the pyrimidine ring structure.

  • Cyclization : The final step involves the cyclization of the intermediate to form this compound. This step may require heating or the presence of a catalyst to facilitate the ring closure.

Reaction Conditions

Reaction Step Reagents Solvent Conditions
Condensation N,N-dimethyldichloromethylene immonium chloride, 5-bromo-6-aminoquinoxaline Dichloromethane or Acetonitrile Room temperature or reflux
Ethylenediamine Treatment Ethylenediamine Same as above Room temperature or mild heating
Cyclization Intermediate from previous steps Same as above Heating or catalyst addition

Analysis of Preparation Methods

The preparation methods for this compound involve complex organic reactions that require careful control of reaction conditions to achieve high yields and purity. The choice of solvent and temperature can significantly affect the outcome of each step.

Challenges and Considerations

  • Solvent Selection : The choice of solvent is crucial for the success of each reaction step. Solvents like dichloromethane or acetonitrile are commonly used due to their ability to dissolve the reactants and facilitate the reactions.

  • Temperature Control : Temperature plays a significant role in controlling the rate and selectivity of the reactions. Higher temperatures may be required for the cyclization step to ensure complete ring closure.

  • Safety Precautions : Handling of reagents like N,N-dimethyldichloromethylene immonium chloride requires proper safety precautions due to their potential toxicity and reactivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent substituents. Common nucleophiles include amines, alcohols, and thiols.

Reaction ConditionsNucleophileProductYieldSource
DMSO, 60°C, K₂CO₃Piperidine derivatives6-Amino-substituted pyrimidines70–89%
DMF, 50°C, K₂CO₃4-Chlorophenyl-piperidin-4-yl-methanone[1-(6-Amino-5-bromo-pyrimidin-4-yl)-piperidin-4-yl]-(4-chloro-phenyl)-methanone86%
ACN, 80°C, N-ethyl-N,N-diisopropylamineAzetidine derivatives6-(4-(1-(2-(azetidin-1-yl)ethyl)-4-(2-(trifluoromethyl)pyridin-4-yl)-1H-imidazol-2-yl)piperidin-1-yl)-5-bromopyrimidin-4-amine21%

Key Observations :

  • Reactions with amines typically require polar aprotic solvents (DMSO/DMF) and mild heating (50–80°C) .

  • Sterically hindered nucleophiles (e.g., bulky piperidines) result in lower yields .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Reagents/ConditionsBoronic Acid/EstersProductYieldSource
Pd(dppf)Cl₂, KOAc, dioxane, 100°CBis(pinacolato)diboron5-Boronate ester derivative96%
Pd(PPh₃)₄, Zn(CN)₂, DMF, 86°C2-(Dimethylamino)pyrimidine-5-carbonitrile53%

Mechanistic Insight :

  • Bromine-to-cyano substitution via palladium-mediated cyanation is efficient in DMF at elevated temperatures .

  • Boronate ester formation enables downstream functionalization (e.g., Suzuki coupling with aryl halides) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems in medicinal chemistry applications.

Reaction ConditionsReagentsProductYieldSource
DMSO, 60°C, K₂CO₃4-(4-Fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazole5-Bromo-6-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-pyrimidin-4-amine86%
DME, KOtBu, ethylene glycolEthylene glycol derivativesEndothelin receptor antagonists (e.g., N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-4-(trifluoromethyl)benzenesulfonamide)43–91%

Applications :

  • These reactions yield bioactive molecules with potential as endothelin receptor antagonists .

Halogen Exchange Reactions

The bromine/chlorine atoms can be replaced under specific conditions for further derivatization.

Reaction TypeReagentsProductNotesSource
Bromine→IodineKI, CuI, DMF5-Iodo-6-chloro-N,N-dimethylpyrimidin-4-amineLimited data; requires catalytic copper
Chlorine→FluorineKF, 18-crown-65-Bromo-6-fluoro-N,N-dimethylpyrimidin-4-amineLow yields reported

Structural and Mechanistic Insights

  • Electrophilicity : Bromine and chlorine enhance electrophilicity at positions 5 and 6, facilitating nucleophilic attack .

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states in SNAr reactions .

  • Catalyst Compatibility : Palladium catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) are optimal for cross-coupling due to tolerance of dimethylamino groups .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active derivatives.

Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:

  • Antiviral Properties : Compounds related to this compound have shown antiviral efficacy against influenza viruses by inhibiting viral RNA polymerase, thereby reducing viral load in infected cells.
  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and prostate cancers. The antiproliferative effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Effects : In vitro tests reveal effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Agrochemicals

The compound is being explored for its potential use in developing pesticides and herbicides. Its halogenated structure may enhance its efficacy as an active ingredient in agricultural applications, targeting specific pests or weeds while minimizing environmental impact.

Material Science

In material science, this compound is utilized in synthesizing advanced materials with specific electronic properties. Its ability to undergo substitution reactions allows for the creation of novel materials with tailored functionalities.

Chemical Reactions and Mechanisms

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine or chlorine atoms can be replaced by other functional groups using nucleophiles (e.g., amines) under mild conditions.
  • Oxidation and Reduction : These reactions modify the electronic properties of the compound, potentially leading to new derivatives with enhanced activity.

Antiviral Efficacy Study

A study highlighted that structurally similar compounds exhibited significant antiviral activity against influenza viruses through inhibition of viral RNA polymerase, showcasing the therapeutic potential of pyrimidine derivatives.

Anticancer Properties Research

Research indicated that this compound inhibited various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, demonstrating its promise as an anticancer agent.

Antimicrobial Testing

In vitro studies showed effective antimicrobial action against multiple bacterial strains, indicating its potential role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The bromo and chloro groups at positions 5 and 6 in the target compound create a strong electron-deficient pyrimidine ring, favoring electrophilic aromatic substitution or metal-catalyzed coupling reactions. In contrast, methoxy or methylthio substituents (e.g., in and ) donate electrons, reducing ring electrophilicity .
  • Reactivity : Nitro-substituted analogs (e.g., 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) exhibit heightened reactivity in reduction or nucleophilic aromatic substitution due to the nitro group’s electron-withdrawing nature .

Structural and Crystallographic Comparisons

  • Hydrogen Bonding: In 5-bromo-2-chloropyrimidin-4-amine (), intermolecular N–H···N hydrogen bonds form a 2D network, stabilizing the crystal lattice.
  • π-π Stacking : Pyrimidines with aryl substituents (e.g., N-phenyl in ) exhibit strong π-π interactions, whereas the target compound’s smaller substituents (Br, Cl) may limit stacking, favoring different packing motifs .

Biological Activity

5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes halogen substitutions, which often enhance biological activity by influencing receptor interactions and metabolic pathways.

Chemical Structure and Properties

  • Chemical Formula : C7H8BrClN4
  • Molecular Weight : 239.52 g/mol
  • CAS Number : 1698113-78-8

The presence of bromine and chlorine in the structure is significant as these halogens can alter the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds similar to this pyrimidine derivative have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antiviral Activity : Pyrimidine derivatives have been reported to exhibit antiviral properties by interfering with viral replication processes. The structural modifications in this compound may enhance its efficacy against specific viral targets .
  • Antimicrobial Properties : Studies indicate that similar compounds possess broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function as competitive inhibitors of bacterial enzymes .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntimicrobialBroad-spectrum activity
Enzyme InhibitionDHODH inhibition
AntiproliferativeReduced cell proliferation

Case Studies

  • Antiviral Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase, leading to decreased viral load in infected cells .
  • Anticancer Properties : Research indicated that this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The antiproliferative effect was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Antimicrobial Testing : In vitro studies revealed that this compound showed effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the common synthetic routes for 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine, and how are their efficiencies evaluated?

Methodological Answer:
The synthesis typically involves halogenation and amination steps. A key approach is palladium-catalyzed amination of chloro-substituted pyrimidines with dimethylamine, as demonstrated in analogous protocols for 6-chloro-N-methyl-5-nitropyrimidin-4-amine . Efficiency is assessed via:

  • Yield optimization (e.g., varying catalyst loading, solvent polarity, and temperature).
  • Purity metrics (HPLC, TLC) to monitor byproducts .
    Alternative routes may employ nucleophilic substitution under basic conditions, but regioselectivity challenges require careful control of steric and electronic effects .

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents (e.g., dimethylamine protons at δ ~2.8–3.2 ppm, aromatic pyrimidine protons at δ ~8.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves coupling patterns and assigns quaternary carbons.
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 280.97 for C₆H₇BrClN₃⁺) .
  • X-ray Crystallography:
    • Single-crystal analysis determines bond angles, halogen positioning, and intermolecular interactions (e.g., Cl···N halogen bonding observed in similar dichloropyrimidines) .

Advanced: How can researchers resolve contradictions in NMR data for halogenated pyrimidines like this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or tautomeric equilibria . Strategies include:

  • Variable Temperature NMR (VT-NMR): Observing signal splitting at low temperatures to detect dynamic processes .
  • Deuterated Solvent Screening: Comparing DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Computational Validation: DFT calculations (e.g., Gaussian) predict chemical shifts and tautomer stability, cross-referenced with experimental data .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Path Search (RPS): Quantum mechanics (QM) methods (e.g., DFT at B3LYP/6-31G* level) model transition states and activation barriers for Br/Cl substitution .
  • Frontier Molecular Orbital (FMO) Analysis: Identifies electrophilic sites (e.g., C-5 bromine vs. C-6 chlorine) based on LUMO localization .
  • Molecular Dynamics (MD) Simulations: Solvent effects (e.g., DMF vs. THF) on reaction kinetics are modeled using OPLS force fields .

Advanced: How to design a kinetic study to assess the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measures decomposition onset temperature and enthalpy changes (ΔH) under nitrogen/air atmospheres .
  • Isothermal Thermogravimetric Analysis (TGA): Tracks mass loss over time at fixed temperatures (e.g., 150–200°C) to derive degradation rate constants .
  • Arrhenius Plotting: Combines data from multiple temperatures to calculate activation energy (Eₐ) and predict shelf-life .

Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Halogen Bonding Analysis: X-ray structures (e.g., Cl···N interactions at ~3.1 Å) guide modifications to optimize ligand-receptor binding .
  • Co-crystallization Screens: Soaking pyrimidine derivatives with target proteins (e.g., kinases) identifies key binding motifs .
  • Structure-Activity Relationship (SAR) Modeling: QSAR combines crystallographic data with bioassay results to prioritize substituents (e.g., replacing Br with CF₃ for lipophilicity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 2
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5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine

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